molecular formula C17H12ClN3O2 B5761379 N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-98-7

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B5761379
CAS No.: 62366-98-7
M. Wt: 325.7 g/mol
InChI Key: VXRBUMXGTPIIKP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core with a 4-chlorophenyl group and an imidazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through the reaction of the imidazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)aniline
  • N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)phenylacetamide

Uniqueness

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRBUMXGTPIIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355285
Record name Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-98-7
Record name Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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